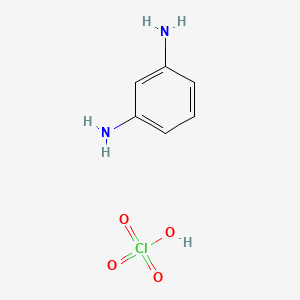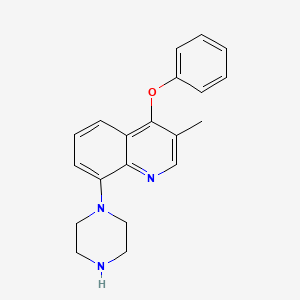
3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline typically involves multi-step procedures. One common method includes the reaction of 3-methyl-4-phenoxyquinoline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to DNA or proteins, thereby interfering with essential biological processes. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
4-Hydroxy-2-quinolones: Exhibits diverse biological activities and is used in drug research.
Uniqueness
3-Methyl-4-phenoxy-8-(piperazin-1-yl)quinoline stands out due to its unique combination of a quinoline core with a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
922734-65-4 |
|---|---|
Molekularformel |
C20H21N3O |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-methyl-4-phenoxy-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C20H21N3O/c1-15-14-22-19-17(20(15)24-16-6-3-2-4-7-16)8-5-9-18(19)23-12-10-21-11-13-23/h2-9,14,21H,10-13H2,1H3 |
InChI-Schlüssel |
XYGUFFPDMIIWTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=C1OC3=CC=CC=C3)C=CC=C2N4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)
![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)


![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
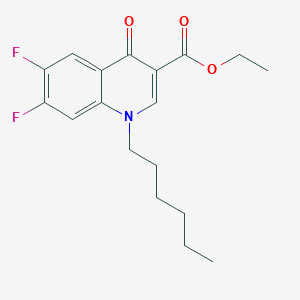
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
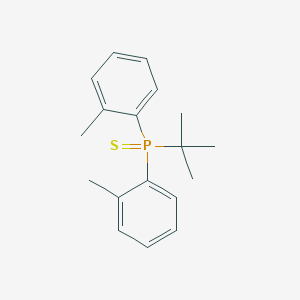
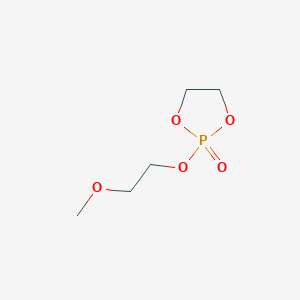

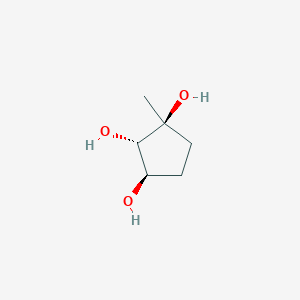
![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
